molecular formula C6H5Br2NO B14324647 3,5-Dibromo-N-hydroxyaniline CAS No. 112290-77-4

3,5-Dibromo-N-hydroxyaniline

Cat. No.: B14324647
CAS No.: 112290-77-4
M. Wt: 266.92 g/mol
InChI Key: XKPAPLLQACVWRC-UHFFFAOYSA-N
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Description

3,5-Dibromo-N-hydroxyaniline (PubChem CID: 71336289) is a brominated aniline derivative intended for research and use as a synthetic intermediate . As a hydroxylamine derivative, this compound class is known to serve as key precursors in organic synthesis. Related N-phenylhydroxylamine structures are frequently employed as chelating agents in analytical chemistry for the extraction and spectrophotometric determination of various metal ions . The presence of bromine atoms and the N-hydroxy group on the aromatic ring makes this molecule a potential building block for synthesizing more complex chemical entities, including those with potential biological activity. For instance, structurally similar compounds featuring a 3,5-dibromo-4-hydroxyphenyl group have been investigated for their ability to bind to proteins such as transthyretin, indicating relevance in pharmaceutical research . Furthermore, other dibrominated nitrosobenzene derivatives have been utilized as substrates in novel colorimetric assays for determining total antioxidative capacity, suggesting potential applications in biochemical analysis and food science . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112290-77-4

Molecular Formula

C6H5Br2NO

Molecular Weight

266.92 g/mol

IUPAC Name

N-(3,5-dibromophenyl)hydroxylamine

InChI

InChI=1S/C6H5Br2NO/c7-4-1-5(8)3-6(2-4)9-10/h1-3,9-10H

InChI Key

XKPAPLLQACVWRC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)NO

Origin of Product

United States

Synthetic Methodologies for 3,5 Dibromo N Hydroxyaniline and Advanced Analogs

Strategies for ortho-Bromination of Aniline (B41778) and its Precursors

The introduction of bromine atoms at the ortho positions of aniline and its precursors is a critical step in the synthesis of many halogenated compounds. The strong activating nature of the amino group in aniline directs electrophilic substitution primarily to the ortho and para positions. youtube.comallen.in Direct bromination of aniline with bromine water typically leads to the formation of 2,4,6-tribromoaniline (B120722) due to the high reactivity of the aniline ring. youtube.comatamanchemicals.com

To achieve selective ortho-bromination, protecting the amino group is often necessary to moderate its activating effect and prevent multiple substitutions. allen.in Acetylation of the amino group to form an anilide is a common strategy. The resulting acetanilide (B955) is less activated, allowing for more controlled bromination. atamanchemicals.com

Alternative brominating agents and catalysts are also employed to enhance selectivity. N-bromosuccinimide (NBS) is a widely used reagent for the bromination of various substrates, including anilines, often in an inert solvent. google.com The reaction conditions, such as the solvent and the presence of catalysts, can significantly influence the product distribution. google.com For instance, palladium-catalyzed meta-C–H bromination of aniline derivatives using N-bromophthalimide (NBP) has been developed to overcome the inherent ortho/para selectivity of electrophilic bromination. nih.gov

Approaches to N-Hydroxylation of Anilines

N-hydroxylation introduces a hydroxyl group directly onto the nitrogen atom of an aniline derivative. This transformation is a key step in the synthesis of N-hydroxyaniline compounds. While direct N-hydroxylation can be challenging, several methods have been developed.

One approach involves the oxidation of the corresponding aniline. However, the oxidation of anilines can lead to various products, and controlling the reaction to selectively yield the N-hydroxy derivative requires specific reagents and conditions. atamanchemicals.com For instance, microsomal N-oxidation of N-benzyl-4-substituted anilines has been shown to yield N-hydroxy derivatives in some cases, marking the first direct evidence of microsomal N-hydroxylation of a secondary aniline. nih.gov

Recent advancements include electrochemical methods. An electrochemical strategy has been developed for the para-selective hydroxylation of N-protected anilines, using electricity as a green oxidant and water as the hydroxyl source. researchgate.net This method demonstrates excellent regioselectivity and compatibility with a range of functional groups. researchgate.net Another modern approach is metallaphotocatalysis, which allows for the ortho-hydroxylation of substituted anilides under mild conditions using a removable directing group. acs.orgacs.org

Density functional theory (DFT) studies have investigated the mechanism of N-hydroxylation of primary and secondary amines by cytochrome P450 enzymes, suggesting a hydrogen abstraction and rebound mechanism is generally preferred over a direct oxygen transfer. researchgate.net

Multi-Step Synthesis Pathways Utilizing Dibrominated Intermediates

Complex organic molecules like 3,5-Dibromo-N-hydroxyaniline often require multi-step synthetic routes. youtube.comsavemyexams.comphysicsandmathstutor.comlibretexts.org These pathways frequently involve the use of dibrominated intermediates, which serve as versatile building blocks for further functionalization.

Synthesis of Halogenated Benzaldehydes and their Role in Aniline Derivatization

Halogenated benzaldehydes are important intermediates in the synthesis of various aniline derivatives. They can be prepared through several methods, including a two-step, one-pot reduction/cross-coupling procedure. acs.org For example, 2-amino-3,5-dibromobenzaldehyde (B195418) can be synthesized from a benzhydrazide compound. google.com

These halogenated aldehydes can then be used in condensation reactions with anilines to form Schiff bases (benzalanilines), which can be further modified. orgsyn.org The derivatization of aldehydes is also crucial for their analysis in biological mixtures, with specific reagents developed for sensitive detection by mass spectrometry. nih.gov Copper-catalyzed, one-pot, three-component synthesis of benzimidazoles, for example, can utilize 2-halogenated anilines and aldehydes. researchgate.net

Sequential Functionalization and Orthogonal Protecting Group Strategies

In multi-step syntheses, the sequential introduction of different functional groups requires careful planning. Orthogonal protecting groups are essential tools in this context, allowing for the selective protection and deprotection of different functional groups on a molecule without affecting others. masterorganicchemistry.com

This strategy is particularly important in the synthesis of complex molecules like oligoanilines, where transition metal-catalyzed amination of aryl halides is used in conjunction with an orthogonal protective group scheme. google.com Protecting groups such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are commonly used for amines and can be removed under different conditions. masterorganicchemistry.com The use of photoremovable protecting groups, like the p-hydroxyphenacyl group, offers another layer of control, as they can be cleaved by light. acs.org This approach allows for the construction of complex molecules with precise control over the sequence of reactions. nih.govumich.edu

Catalytic and Organocatalytic Approaches to Dibrominated Aromatic Systems

Catalytic methods offer efficient and selective routes to dibrominated aromatic systems. Organocatalysis, in particular, has emerged as a powerful tool for stereospecific dibromination. For instance, a simple thiourea (B124793) catalyst can be used with 1,3-dibromo-5,5-dimethylhydantoin (B127087) as a stable and inexpensive halogen source for the dibromination of various unsaturated compounds, including aromatic rings. nih.govacs.orgorganic-chemistry.org These reactions often proceed under mild conditions and can be enhanced by the presence of a tertiary amine. acs.org

Asymmetric dibromination of alkenes has also been achieved using organocatalysts, demonstrating the potential for creating chiral dibrominated compounds. researchgate.net Bifunctional organocatalysts are effective in controlling selectivity in rapid reactions, enabling transformations that might otherwise be challenging. kyoto-u.ac.jp These catalytic approaches provide greener and more efficient alternatives to traditional stoichiometric methods for preparing dibrominated aromatic compounds.

Reaction Mechanisms and Chemical Transformations of 3,5 Dibromo N Hydroxyaniline

Electrophilic and Nucleophilic Substitution Reactions on the Brominated Aromatic Ring

The positions on the aniline (B41778) ring available for substitution are C2, C4, and C6. Due to the meta-positioning of the two bromine atoms relative to each other, these three sites are electronically distinct.

Nucleophilic Substitution: The bromine atoms on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution unless the ring is further activated by strongly electron-withdrawing groups. cymitquimica.com However, under specific conditions, such as the use of powerful nucleophiles or metal catalysis (e.g., copper-mediated reactions), the bromine atoms can be displaced. uoanbar.edu.iq For instance, reactions with nucleophiles like amines or thiols could potentially lead to the substitution of one or both bromine atoms, providing a pathway to highly functionalized aniline derivatives.

Transformations Involving the N-Hydroxyl Group

The N-hydroxyl group is the most reactive site in many transformations, undergoing oxidation, reduction, and characteristic rearrangement reactions.

N-hydroxyanilines are intermediates in the redox continuum between nitroarenes and anilines and are thus susceptible to both oxidation and reduction. wikipedia.org The study of these reactions is often complicated by the chemical instability of N-hydroxy arylamines, which can be prone to oxidative degradation. nih.gov

Oxidation: Mild oxidation of N-hydroxyanilines typically yields the corresponding nitroso compounds. For example, the oxidation of the parent N-phenylhydroxylamine with reagents like potassium dichromate produces nitrosobenzene. wikipedia.org Under different conditions, further oxidation can occur. The oxidation of some substituted N-hydroxyanilines can lead to the formation of quinone derivatives.

Reduction: The N-hydroxyl group can be readily reduced to an amino group (-NH2). This transformation can be achieved using various reducing agents, such as catalytic hydrogenation or reducing metals like zinc. cdnsciencepub.com This reaction pathway converts 3,5-Dibromo-N-hydroxyaniline into 3,5-dibromoaniline. The preparation of N-hydroxyanilines itself is often accomplished by the controlled reduction of the corresponding nitroarenes, for instance, using zinc powder in the presence of ammonium (B1175870) chloride or through catalytic transfer hydrogenation. wikipedia.orgcdnsciencepub.comgoogle.com

Table 1: Summary of Oxidation and Reduction Reactions

Reaction TypeReagent ExampleProduct from this compound
OxidationK₂Cr₂O₇1,3-Dibromo-5-nitrosobenzene
ReductionZn / NH₄Cl3,5-Dibromoaniline

N-arylhydroxylamines undergo a characteristic acid-catalyzed rearrangement known as the Bamberger rearrangement to form para-aminophenols. wikipedia.org This reaction is a cornerstone of N-hydroxyaniline chemistry.

The mechanism proceeds through the protonation of the N-hydroxyaniline. wikipedia.org While N-protonation is possible, it is the O-protonation of the hydroxyl group that leads to the productive rearrangement. researchgate.net The O-protonated species eliminates a molecule of water to form a highly reactive nitrenium ion intermediate (Ar-NH⁺). wikipedia.orgresearchgate.net This cation is then attacked by a nucleophile, which is typically water when the reaction is carried out in aqueous acid. The nucleophilic attack occurs predominantly at the para-position of the aromatic ring, followed by deprotonation to yield the final p-aminophenol product. wikipedia.org

For this compound, the Bamberger rearrangement would be expected to produce 4-amino-3,5-dibromophenol . Recent studies have explored more environmentally benign conditions for this rearrangement, such as using a CO₂–H₂O system, which avoids the need for strong inorganic acids. acs.orgacs.org

Scheme 1: Proposed Bamberger Rearrangement of this compound Step 1: O-protonation in acid. Step 2: Elimination of water to form a nitrenium ion. Step 3: Nucleophilic attack by water at the para-position. Step 4: Deprotonation to yield 4-amino-3,5-dibromophenol.

Condensation and Cyclization Reactions to Form N-Containing Heterocyclic Systems

The reactivity of the N-hydroxyl group makes this compound a valuable building block for synthesizing nitrogen-containing heterocyclic compounds.

While primary amines react with aldehydes and ketones to form imines (Schiff bases), N-hydroxyanilines react analogously to form nitrones . wikipedia.orgmasterorganicchemistry.com A nitrone is an N-oxide of an imine and contains the R₂C=N⁺(R')O⁻ functional group.

The formation of a nitrone from this compound and an aldehyde or ketone would proceed through a mechanism similar to imine formation. lumenlearning.comlibretexts.org It involves the initial nucleophilic addition of the hydroxylamine (B1172632) nitrogen to the carbonyl carbon, forming a hemiaminal-like intermediate (a carbinolamine). libretexts.org This is followed by acid-catalyzed dehydration to yield the stable, conjugated nitrone structure. These nitrones are valuable 1,3-dipolar species and can be used in cycloaddition reactions to synthesize more complex heterocyclic frameworks.

Table 2: Comparison of Imine and Nitrone Formation

Starting AmineCarbonyl PartnerCatalystProduct TypeGeneral Structure
Primary AmineAldehyde/KetoneAcidImineR₂C=NR'
HydroxylamineAldehyde/KetoneAcidNitroneR₂C=N⁺(R')O⁻

This compound and its derivatives can serve as precursors for polycyclic heterocyclic systems through intramolecular cyclization reactions. Although specific examples starting directly from this compound are not prevalent in the literature, the known reactivity of anilines and their derivatives allows for the postulation of several synthetic pathways.

For instance, a derivative of this compound, formed by condensation with a suitable partner, could undergo intramolecular cyclization. A common strategy involves the reaction with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. The initial condensation or Michael addition product can then cyclize onto the aromatic ring. Such strategies are widely used in the synthesis of quinolines, indoles, and other fused heterocycles. scispace.comrsc.orgrsc.org For example, the condensation of an aniline derivative with a compound containing an appropriate leaving group or an unsaturated bond can lead to an intermediate primed for an intramolecular nucleophilic attack or an electrophilic cyclization onto the aniline ring, ultimately forming a new fused ring system. beilstein-journals.orgresearchgate.netrsc.org The presence of the bromine atoms could also be exploited in palladium-catalyzed cyclization reactions to construct polycyclic structures.

Carbon-Carbon Bond Formation via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental class of reactions in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The electron-rich nature of the aniline derivative core in this compound would, in principle, make it a candidate for such reactions. However, specific examples involving this compound in the following named reactions are not found in the literature.

Friedländer Quinoline (B57606) Synthesis

The Friedländer synthesis is a classic and straightforward method for constructing quinoline ring systems. It involves the condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (a CH2 group adjacent to a carbonyl or other electron-withdrawing group). The reaction is typically catalyzed by acids or bases and often requires heating. The mechanism proceeds through an initial aldol-type condensation to form a β-enaminone, followed by intramolecular cyclization and subsequent dehydration to yield the quinoline.

For this compound to participate in a traditional Friedländer synthesis, it would need to be modified to possess an ortho-aminoaryl aldehyde or ketone functionality. There is no evidence of this precursor or its subsequent reaction in the published literature.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound (aldehyde or ketone) and an active methylene (B1212753) compound, catalyzed by a weak base such as an amine. The reaction typically results in the formation of an α,β-unsaturated dicarbonyl or related compound after a dehydration step. Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, such as esters, ketones, nitriles, or nitro groups.

As this compound does not possess a carbonyl group or an active methylene group, its direct participation in a Knoevenagel condensation is not chemically feasible under the standard reaction definition.

Mukaiyama Aldol (B89426) Reaction

The Mukaiyama aldol reaction is a Lewis acid-catalyzed cross-aldol reaction between a silyl (B83357) enol ether and a carbonyl compound (aldehyde or ketone). This reaction is highly valued for its ability to form β-hydroxy carbonyl compounds, often with excellent stereocontrol. The Lewis acid, such as titanium tetrachloride, activates the carbonyl compound towards nucleophilic attack by the silyl enol ether.

Similar to the Knoevenagel condensation, the direct involvement of this compound in a Mukaiyama aldol reaction is not plausible as it lacks both the required silyl enol ether and carbonyl functionalities.

Metal-Catalyzed Coupling Reactions of Brominated Sites

The presence of two bromine atoms on the aromatic ring of this compound suggests its potential as a substrate in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling

The Suzuki-Miyaura, or Suzuki, coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. This reaction is one of the most widely used methods for the formation of biaryl compounds and other C-C bonds. The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron species to the palladium(II) complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst.

The two bromo substituents on this compound make it a theoretical candidate for a double or selective single Suzuki coupling. Such reactions could introduce new aryl or alkyl groups at the 3 and 5 positions. However, a search of the scientific literature reveals no instances of this compound being used as a substrate in a Suzuki coupling reaction. The reactivity of di- or tri-halogenated aromatic compounds in Suzuki couplings can be complex, with selectivity often influenced by the electronic and steric environment of the halogen atoms, as well as the specific catalyst and reaction conditions employed.

Advanced Spectroscopic Characterization of 3,5 Dibromo N Hydroxyaniline

Computational Chemistry and Theoretical Studies of 3,5 Dibromo N Hydroxyaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. nih.gov DFT is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. imist.ma For substituted anilines and related compounds, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are standard for achieving a balance between computational cost and accuracy. pku.edu.cn

Prediction of Reactivity and Mechanistic Pathways

DFT is instrumental in predicting the reactivity of a molecule by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For instance, in aniline (B41778), the HOMO is characterized by contributions from the nitrogen out-of-plane orbitals and the para and ortho carbons, explaining its activation towards electrophilic substitution at these positions. acs.orgrsc.org For 3,5-Dibromo-N-hydroxyaniline, the electron-withdrawing bromine atoms and the N-hydroxy group would significantly modulate the electron density distribution and orbital energies, influencing its reactivity.

Furthermore, DFT is used to model entire reaction coordinates, identifying transition states and calculating activation energy barriers. beilstein-journals.orgd-nb.info This allows for the detailed elucidation of mechanistic pathways. For example, computational studies on the intramolecular radical addition to aniline derivatives have shown that the polarity of the molecule is critical, with electrophilic radicals favoring reactions with nucleophilic arenes. beilstein-journals.org Similar studies on this compound could predict its behavior in various chemical transformations, such as C-H functionalization or cycloaddition reactions. acs.org

Conformational Analysis and Energetic Profiles

Most flexible molecules can exist in multiple spatial arrangements known as conformations. Conformational analysis involves identifying these stable conformers and determining their relative energies to create an energetic profile. auremn.org.br Theoretical calculations are essential for exploring the potential energy surface (PES) by systematically changing dihedral angles. auremn.org.br

For this compound, key rotations would occur around the C-N bond and the N-O bond. The planarity of the amino group relative to the benzene (B151609) ring is a critical conformational feature in substituted anilines. Electron-donating groups tend to increase the non-planarity, while electron-withdrawing groups have the opposite effect. In a computational study of trans-4-((2-amino-3,5-dibromobenzylidene)amino)cyclohexanol, DFT calculations were used to explore multiple stable conformers and identify the global minimum, which was stabilized by intramolecular hydrogen bonding. A similar approach for this compound would reveal its preferred three-dimensional structure and the energy barriers between different conformers, which is crucial for understanding its interactions with biological targets or other molecules.

The table below illustrates a hypothetical energetic profile for the conformers of this compound based on rotation around the C-N bond, which would be determined using DFT calculations.

ConformerC-N Dihedral Angle (°)Relative Energy (kcal/mol)Population (%) at 298 K
Global Minimum350.0075.3
Local Minimum1451.508.8
Transition State903.50-

This table is illustrative. Actual values would require specific DFT calculations.

Analysis of Aromaticity and Electron Distribution

Aromaticity is a fundamental concept linked to the cyclic delocalization of π-electrons, which imparts significant stability. nih.gov It can be quantified using various descriptors derived from DFT calculations, including geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and electron-delocalization-based indices like the Para-Delocalization Index (PDI). nih.gov In substituted benzenes, substituents can either enhance or reduce the aromaticity of the ring. For aniline, the NH2 group donates electron density into the π-system, affecting its aromatic character and reactivity. rsc.org

The two bromine atoms in this compound act as electron-withdrawing groups through induction but can also donate electron density via resonance. DFT calculations, coupled with Natural Bond Orbital (NBO) or Voronoi Deformation Density (VDD) analysis, can precisely map the electron distribution. rsc.org NBO analysis on a related dibrominated compound revealed significant charge transfer from the amino group to the electron-deficient aromatic ring. Such analyses for this compound would clarify the balance of these electronic effects and quantify the charge on each atom, providing a detailed picture of its electronic landscape.

Quantum Chemical Descriptors and Information-Theoretic Approaches

Beyond orbital analysis, a wide range of quantum chemical descriptors can be calculated from the electronic structure to quantify specific properties. imist.mascielo.org.za These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular structure with biological activity or physicochemical properties. nih.govinnovareacademics.in

Quantification of Molecular Basicity for Amines

The basicity of an amine, typically expressed as the pKa of its conjugate acid, is a critical property. chemistrysteps.com Computational methods have been developed to predict pKa values with high accuracy. One powerful approach combines DFT with information-theoretic quantities. pku.edu.cnpku.edu.cn This method uses a set of descriptors including the molecular electrostatic potential (MEP), natural valence atomic orbital energy, and quantities from information theory like Shannon entropy and Fisher information to create robust predictive models. pku.edu.cnpku.edu.cn

A comprehensive study on 179 primary, secondary, and tertiary amines demonstrated that these descriptors show a strong linear correlation with experimental pKa values. pku.edu.cnpku.edu.cn Although this compound was not in the dataset, several related 3,5-dibromo-substituted anilines were. The findings for these related compounds illustrate how substituents dramatically influence basicity. The electron-withdrawing nature of the bromine atoms is expected to significantly decrease the basicity of the nitrogen atom in this compound compared to unsubstituted aniline. masterorganicchemistry.com

The following interactive table presents data from a study on substituted anilines, demonstrating the correlation between experimental pKa and calculated electronic parameters. pku.edu.cn

CompoundExperimental pKaVmin (kcal/mol)εN(2p) (eV)
3,5-dibromo-4-hydroxy-aniline3.20-18.372-0.713
3,5-dibromo-4-methoxy-aniline2.98-18.369-0.723
3,5-dibromo-4-methyl-aniline2.87-18.369-0.722
Aniline4.60-23.167-0.666
4-nitroaniline1.02-12.449-0.760

Data sourced from a 2019 study on amine basicity. pku.edu.cn Vmin is the minimum molecular electrostatic potential, and εN(2p) is the energy of the nitrogen 2p natural atomic orbital.

Derivation of Physicochemical Parameters from Electronic Structure

Physicochemical parameters such as electronegativity (χ), chemical hardness (η), and chemical potential (Pi) can be derived directly from the energies of the HOMO and LUMO obtained from DFT calculations. scielo.org.zaresearchgate.net These global reactivity descriptors provide a quantitative basis for understanding the stability and reactivity of molecules. scielo.org.za

Chemical Potential (Pi) : Pi = (EHOMO + ELUMO) / 2

Chemical Hardness (η) : η = (ELUMO - EHOMO) / 2

Electronegativity (χ) : χ = -Pi

Softness (S) : S = 1 / η

These parameters are invaluable for comparing the reactivity of a series of compounds. For example, a molecule with a small HOMO-LUMO gap (and thus low hardness) is generally more reactive than a molecule with a large gap. researchgate.net Calculating these descriptors for this compound would allow for its systematic comparison with other anilines and phenols, providing a theoretical foundation for its chemical behavior. imist.ma

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

As of the latest available research, specific molecular dynamics (MD) simulation studies focusing explicitly on this compound to determine its conformational flexibility and intermolecular interactions have not been identified in publicly accessible scientific literature. While computational and theoretical studies have been conducted on structurally related compounds, direct research findings, including detailed data tables from MD simulations for this compound, are not available.

Theoretical investigations into similar molecules, such as various substituted anilines and other halogenated aromatic compounds, have utilized computational methods to explore properties like molecular basicity, structure-activity relationships, and intermolecular forces. For instance, studies on benzenesulfonamide (B165840) derivatives containing a 3,5-dibromo-4-hydroxyphenyl group have employed molecular docking to understand binding poses and interactions with biological targets. These studies highlight the importance of halogen bonds and hydrogen bonding in the interaction of such molecules with their environment.

Furthermore, computational analyses of other halogenated anilines have provided insights into crystallization mechanisms and the role of intermolecular interactions, such as C–H···π, π···halogen, and N–H···halogen bonds, in determining crystal packing. However, these findings are for related but distinct chemical structures.

The general methodology of molecular dynamics simulations is well-established for exploring the conformational landscape and interaction patterns of small molecules. koyauniversity.org Such simulations could, in principle, be applied to this compound to elucidate the rotational barriers of the N-hydroxy group, the conformational preferences of the molecule, and the nature of its interactions with solvent molecules or other entities. These simulations would typically involve calculating the potential energy surface of the molecule as a function of its dihedral angles and observing its dynamic behavior over time in a simulated environment.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its conformational flexibility and intermolecular interactions derived from molecular dynamics simulations.

Structure Activity Relationship Sar Studies in Chemical Systems

Influence of Bromine Substitution Pattern on Reactivity and Molecular Properties

The presence and positioning of substituents on a benzene (B151609) ring profoundly influence its chemical reactivity. msu.edu In 3,5-Dibromo-N-hydroxyaniline, the two bromine atoms are electron-withdrawing groups that deactivate the aromatic ring towards electrophilic aromatic substitution (EAS). msu.edulibretexts.org This deactivation occurs because the high electronegativity of halogens draws electron density away from the ring through the sigma bonds (inductive effect), making it less attractive to incoming electrophiles. msu.edu

The substitution pattern is critical. The bromine atoms at the 3 and 5 (meta) positions to the N-hydroxyl group influence the regioselectivity of further reactions. While activating groups like hydroxyl (-OH) and amino (-NH2) are typically ortho-, para-directors, deactivating groups generally direct incoming electrophiles to the meta position. libretexts.org However, halogens are a notable exception; they are deactivators but still direct ortho- and para-substitution. libretexts.org In the case of this compound, the positions ortho and para to the N-hydroxyl group are already substituted or sterically hindered, which would significantly impact further substitution reactions.

Role of the N-Hydroxyl Group in Chemical Interactions and Hydrogen Bonding

The N-hydroxyl group (-NHOH) is a critical functional group that largely defines the chemical personality of this compound. This group can act as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (at the oxygen and nitrogen lone pairs). nih.gov This dual capability allows it to form significant intermolecular interactions, which can influence its binding to biological targets like enzymes or receptors. evitachem.com

Arylhydroxylamines are known intermediates in the metabolism of nitroaromatic and aminoaromatic compounds. rsc.org The N-hydroxyl group is inherently reactive and can undergo oxidation to form nitrosoarenes or be involved in rearrangement reactions. nih.govshareok.org Its nucleophilicity is a key factor in various chemical transformations. organic-chemistry.org Computational studies, such as Natural Bond Orbital (NBO) analysis on related metal-hydroxylamine complexes, have shown that intramolecular hydrogen bonds can form between the hydroxylamine's -OH proton and other atoms within a molecule or complex, which can weaken the O-H bond and facilitate subsequent reactions. shareok.org These interactions are crucial in understanding the mechanisms of enzyme-catalyzed transformations involving arylhydroxylamines. shareok.org

Quantitative Structure-Property Relationships (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. nih.gov These models are built by finding a correlation between calculated molecular descriptors and experimentally determined properties. researchgate.net For substituted anilines, QSPR has been successfully applied to predict a range of properties, including basicity, dipole moment, and biological activity. researchgate.netutq.edu.iq

The development of a QSPR model involves calculating a variety of molecular descriptors that encode structural, electronic, and topological information. Multiple Linear Regression (MLR) is a common technique used to create an equation that links these descriptors to the property of interest. utq.edu.iq The predictive power of these models is often validated internally using techniques like leave-one-out cross-validation (q²) and externally with a test set of compounds. scielo.org.cocust.edu.tw

For a compound like this compound, relevant descriptors would include:

Electronic Descriptors: Parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's ability to donate or accept electrons. tandfonline.com

Topological Descriptors: Indices such as molecular connectivity indices (e.g., ⁰χ, ¹χ) that describe the size, shape, and degree of branching in a molecule. cust.edu.tw

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (LogP), which relates to hydrophobicity, and molecular weight. utq.edu.iq

Below is a table of descriptors commonly used in QSPR studies of anilines and their relevance.

Descriptor CategoryExample DescriptorsRelevance to Molecular PropertiesSupporting Studies
Electronic HOMO/LUMO Energy, Dipole Moment, Atomic ChargesPredicts chemical reactivity, polarity, and interaction strength. utq.edu.iqtandfonline.com
Topological Molecular Connectivity Indices (χ), Wiener IndexDescribes molecular size, shape, and branching; correlates with biological activity. cust.edu.tw
Physicochemical LogP, Molar Refractivity, Surface AreaRelates to solubility, membrane permeability, and transport properties. scielo.org.coutq.edu.iq
Steric Sterimol Parameters, Verloop ParametersQuantifies the steric bulk of substituents, affecting binding affinity. rsc.org

These predictive models can estimate properties without the need for synthesis and experimental testing, making them valuable for screening large numbers of compounds and prioritizing candidates for further research. scielo.org.co

Molecular Docking and Interaction Analysis with Specific Chemical Targets (e.g., enzymes, catalysts)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor or enzyme active site. tandfonline.com This method is instrumental in SAR studies for understanding how a compound like this compound might interact with a biological target at the atomic level.

The structural features of this compound are particularly relevant for molecular docking analysis:

Hydrogen Bonding: The N-hydroxyl group is a prime candidate for forming hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine in an enzyme's active site. evitachem.com

Halogen Bonding: The bromine atoms can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen or sulfur found in the backbones or side chains of amino acids (e.g., carbonyl oxygen). This type of interaction is increasingly recognized as significant for ligand binding affinity.

Hydrophobic Interactions: The aromatic benzene ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Studies on related brominated compounds have demonstrated the importance of these interactions. For instance, docking studies of 4,5-dibromopyrrolamide derivatives with the E. coli DNA gyrase enzyme showed that hydrophobic interactions involving the dibromo-substituted ring were crucial for potent inhibition. helsinki.fi Similarly, research on N-acyl-substituted 5-bromo and 3,5-dibromo anthranilic acids has utilized molecular docking to explore their structure-activity relationships as enzyme inhibitors. rcsi.scienceaspvestnik.ru

A hypothetical docking scenario for this compound in an enzyme active site might reveal the interactions summarized in the table below.

Interaction TypeFunctional Group InvolvedPotential Interacting Amino Acid Residue(s)
Hydrogen Bond N-Hydroxyl (-NHOH)Aspartate, Glutamate, Serine, Histidine
Halogen Bond Bromine atoms (-Br)Backbone Carbonyl Oxygen, Aspartate, Glutamate
π-π Stacking Phenyl RingPhenylalanine, Tyrosine, Tryptophan
Hydrophobic Phenyl RingLeucine, Isoleucine, Valine, Alanine

These detailed interaction analyses from molecular docking provide a rational basis for designing more potent and selective molecules and for interpreting experimental SAR data. helsinki.fi

Based on a comprehensive search of available literature and chemical databases, there is insufficient specific information regarding the chemical compound This compound to generate a detailed scientific article based on the provided outline.

The search results did not yield specific research findings, data, or established applications for "this compound" in the requested areas:

Applications in Organic Synthesis and Materials Science

Precursors for Functional Materials (e.g., Flame Retardants, Specialty Chemicals):The role of brominated compounds as precursors for flame retardants is established for other molecules, but not for 3,5-Dibromo-N-hydroxyaniline.ambeed.comSimilarly, its application as a precursor to other specialty chemicals is not documented in the available results.

Due to the lack of specific data for This compound , it is not possible to provide a scientifically accurate and informative article that adheres to the strict constraints of the request. Generating content for the specified outline would require speculation or misattribution of data from related but chemically distinct compounds, which would compromise the factual integrity of the article.

Future Research Directions for 3,5 Dibromo N Hydroxyaniline

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-arylhydroxylamines often involves the partial reduction of the corresponding nitroarenes. However, these methods can suffer from low selectivity, producing the corresponding aniline (B41778) as a major byproduct. rsc.org Future research should prioritize the development of green, efficient, and highly selective methods for producing 3,5-Dibromo-N-hydroxyaniline, likely from 1,3-dibromo-5-nitrobenzene (B1662017).

Promising sustainable methodologies that warrant investigation include:

Catalytic Hydrogenation: The use of supported platinum catalysts (e.g., Pt/C, Pt/SiO₂) in the presence of specific additives has shown high selectivity for N-arylhydroxylamines. mdpi.comrsc.org For instance, dimethyl sulfoxide (B87167) (DMSO) can be used to inhibit the further hydrogenation of the hydroxylamine (B1172632) to aniline, while amines like triethylamine (B128534) can promote the initial conversion of the nitro group. mdpi.comrsc.org A continuous-flow process using such a system could offer an efficient and scalable production method. mdpi.com

Biocatalytic Reduction: The use of nitroreductase enzymes presents a green and highly selective alternative. A bacterial nitroreductase, BaNTR1, has been successfully used for the controllable reduction of various nitroarenes containing electron-withdrawing groups to their corresponding N-arylhydroxylamines with over 99% selectivity under mild conditions. rsc.org Applying this biocatalyst to 1,3-dibromo-5-nitrobenzene could provide a highly sustainable route.

Photoinduced Reduction: A catalyst-free approach using only light and a reducing agent like methylhydrazine has been reported for the selective reduction of nitroarenes. acs.org This non-catalytic, photoinduced transformation demonstrates broad functional-group tolerance and could be a straightforward method for synthesizing this compound. acs.org

Table 1: Potential Sustainable Synthetic Routes for this compound

MethodCatalyst/ReagentKey AdvantagesPotential Starting MaterialReference
Selective Catalytic Hydrogenation Pt/C, DMSO, TriethylamineHigh efficiency, scalability with flow technology. mdpi.com1,3-Dibromo-5-nitrobenzene rsc.org, mdpi.com
Biocatalytic Reduction Nitroreductase (e.g., BaNTR1)Excellent selectivity (>99%), mild reaction conditions, environmentally friendly. rsc.org1,3-Dibromo-5-nitrobenzene rsc.org
Photoinduced Reduction Methylhydrazine, LightCatalyst-free, additive-free, high yields, broad scope. acs.org1,3-Dibromo-5-nitrobenzene acs.org

Exploration of Under-investigated Reaction Pathways and Derivatives

The reactivity of this compound is largely defined by its three key functional components: the N-hydroxyaniline group and the two bromine atoms on the aromatic ring. While reactions of the hydroxylamine moiety are known, the interplay between this group and the halogen substituents opens avenues for complex and under-explored chemical transformations.

Future research should investigate:

Palladium-Catalyzed Cross-Coupling Reactions: The two bromine atoms serve as ideal handles for C-C and C-N bond-forming reactions, such as Suzuki and Stille couplings. mdpi.comresearchgate.net These reactions could be used to introduce a wide array of aryl, alkyl, or other functional groups at the 3 and 5 positions, creating a library of novel derivatives. The challenge lies in performing these reactions without affecting the sensitive N-hydroxyaniline group.

N,O-Functionalization and Cyclization: N-hydroxyanilines can participate in complex cyclization reactions. For example, gold-catalyzed reactions with 1,4-diyn-3-ols can yield highly functionalized pyrrole (B145914) derivatives. researchgate.net Exploring such cascade reactions with this compound could lead to novel heterocyclic systems with unique electronic and steric properties conferred by the bromine atoms.

Reactions with Unsaturated Systems: The N-hydroxyaniline moiety can react with activated unsaturated compounds. Gold-catalyzed reactions involving N-hydroxyanilines and 6-allen-1-ynes are known to produce benzoazepin-4-ones. researchgate.net Investigating the reactivity of this compound in similar transformations could provide access to new classes of halogenated medium-ring heterocycles.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The rational design of new molecules and reaction pathways can be significantly accelerated by combining computational chemistry with experimental validation. acs.org For a molecule like this compound, computational tools can predict reactivity, electronic properties, and spectroscopic signatures, thereby guiding synthetic efforts and minimizing trial-and-error experimentation. researchgate.netacs.org

Key areas for integration include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate reaction intermediates and understand the role of catalysts in potential synthetic pathways. researchgate.net This approach can model the electronic structure, bond dissociation energies, and vibrational frequencies of this compound and its proposed derivatives, providing insight into their stability and reactivity. researchgate.netacs.org

Mechanistic Pathway Modeling: For complex reactions, such as the gold-catalyzed cyclizations mentioned previously, computational methods like the Activation Strain Model (ASM) and Natural Orbitals for Chemical Valence (NOCV) can quantitatively analyze the reaction mechanism and explain observed regioselectivity. researchgate.net Applying these models could help predict the most favorable reaction pathways for this compound.

Predictive Property Analysis: Before undertaking complex syntheses, computational models can predict key properties of target derivatives. This includes electronic properties (e.g., HOMO-LUMO gap), which are relevant for materials science applications, and conformational preferences, which can influence biological activity. acs.orgacs.org

Table 2: Computational Methodologies for Rational Design

Computational MethodApplication for this compoundExpected OutcomeReference
Density Functional Theory (DFT) Investigate electronic structure, bond energies, and reaction energetics.Prediction of molecular stability, reactivity hotspots, and thermodynamic favorability of reactions. researchgate.net, acs.org
Activation Strain Model (ASM) Analyze reaction barriers and transition states for proposed transformations.Quantitative understanding of what controls reaction rates and selectivity. researchgate.net
Natural Orbitals for Chemical Valence (NOCV) Deconstruct chemical bonds and interactions between reacting fragments.Insight into the nature of bonding in transition states, explaining regioselectivity. researchgate.net
Time-Dependent DFT (TD-DFT) Simulate electronic absorption spectra (UV-Vis).Prediction of optical properties for designed derivatives. tandfonline.com

Design of Highly Functionalized Derivatives with Tailored Chemical Reactivity

A primary goal of future research is to use this compound as a scaffold for creating highly functionalized derivatives with specific, pre-defined chemical reactivity. This involves the strategic introduction of new chemical groups to modulate the molecule's electronic, steric, and reactive properties.

Design strategies should focus on:

Introducing Steric Control: The installation of bulky substituents at the 3 and 5 positions could be used to direct the regioselectivity of subsequent reactions at the N-hydroxyaniline center or to create chiral derivatives.

Synthesis of Complex Heterocycles: Using the core scaffold, multi-step syntheses can be designed to build complex, polycyclic structures. For example, a derivative functionalized with a boronic acid at one bromine position and a different halide at the other could undergo sequential, site-selective cross-coupling reactions to build intricate molecular architectures. researchgate.net This approach allows for the creation of novel chemical entities for screening in materials science or medicinal chemistry. organic-chemistry.org

By pursuing these research directions, the scientific community can expand the synthetic utility of this compound from a simple halogenated intermediate into a versatile platform for constructing a new generation of functionalized molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.